2-(N'-phenylcarbamimidoyl)sulfanylacetic Acid
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Overview
Description
2-(N’-phenylcarbamimidoyl)sulfanylacetic Acid is an organic compound that features a unique combination of a phenylcarbamimidoyl group and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-phenylcarbamimidoyl)sulfanylacetic Acid typically involves the reaction of phenyl isothiocyanate with glycine. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product. The reaction conditions usually involve moderate temperatures and an aqueous or organic solvent to dissolve the reactants.
Industrial Production Methods
Industrial production of 2-(N’-phenylcarbamimidoyl)sulfanylacetic Acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(N’-phenylcarbamimidoyl)sulfanylacetic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenylcarbamimidoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(N’-phenylcarbamimidoyl)sulfanylacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(N’-phenylcarbamimidoyl)sulfanylacetic Acid involves its interaction with specific molecular targets. The phenylcarbamimidoyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The sulfanylacetic acid moiety can interact with metal ions or other biomolecules, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(N’-phenylcarbamimidoyl)sulfanylethanesulfonic Acid: Similar structure but with an ethanesulfonic acid moiety.
2-(N’-phenylcarbamimidoyl)sulfanylpropanoic Acid: Similar structure but with a propanoic acid moiety.
Uniqueness
2-(N’-phenylcarbamimidoyl)sulfanylacetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(N'-phenylcarbamimidoyl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c10-9(14-6-8(12)13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQANCCJPIZSZSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(N)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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